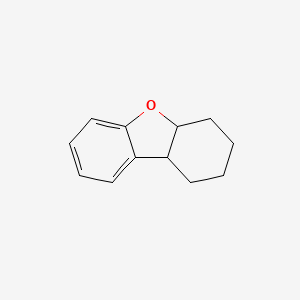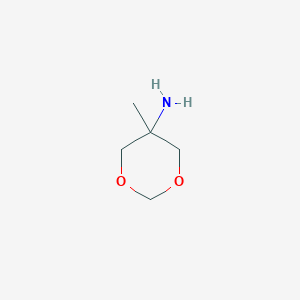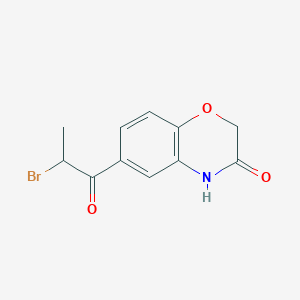![molecular formula C11H8ClNOS B8701376 13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene](/img/structure/B8701376.png)
13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene
Overview
Description
2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine is a heterocyclic compound that features a unique fusion of thieno, oxepino, and pyridine rings
Preparation Methods
The synthesis of 2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . This method provides a straightforward approach to obtaining the desired compound under mild reaction conditions.
Chemical Reactions Analysis
2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine can be compared with other similar compounds, such as:
- 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine
- Thiazolo[3,2-b]pyridine derivatives
These compounds share structural similarities but differ in their chemical properties and potential applications. The presence of different substituents, such as bromine or thiazole rings, can significantly impact their reactivity and biological activity.
Properties
Molecular Formula |
C11H8ClNOS |
|---|---|
Molecular Weight |
237.71 g/mol |
IUPAC Name |
13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene |
InChI |
InChI=1S/C11H8ClNOS/c12-9-2-1-8-10(13-9)11-7(3-5-14-8)4-6-15-11/h1-2,4,6H,3,5H2 |
InChI Key |
SKYFILIYKGFSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C3=C1C=CS3)N=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(6-Methyl-pyridin-2-yl)-imidazo[1,2-a]pyridine](/img/structure/B8701322.png)





![2-[(Dipropylamino)methyl]phenol](/img/structure/B8701363.png)
![Imidazo[1,2,a]pyrazine-8-carboxylic acidamide](/img/structure/B8701368.png)

![Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B8701387.png)

